molecular formula C17H15BrO4 B13363894 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid

3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid

Cat. No.: B13363894
M. Wt: 363.2 g/mol
InChI Key: JRQFXKYLOXCVRU-JXMROGBWSA-N
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Description

3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid is an organic compound that features a bromobenzyl group, a methoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol and 3-methoxybenzaldehyde.

    Formation of Intermediate: The 4-bromobenzyl alcohol is reacted with 3-methoxybenzaldehyde in the presence of a base to form an intermediate compound.

    Acrylic Acid Addition: The intermediate is then subjected to a reaction with acrylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}carboxylic acid.

    Reduction: Formation of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}propanol.

    Substitution: Formation of 3-{2-[(4-Aminobenzyl)oxy]-3-methoxyphenyl}acrylic acid.

Scientific Research Applications

3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
  • 3-{2-[(4-Methylbenzyl)oxy]-3-methoxyphenyl}acrylic acid
  • 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid

Uniqueness

3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H15BrO4

Molecular Weight

363.2 g/mol

IUPAC Name

(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C17H15BrO4/c1-21-15-4-2-3-13(7-10-16(19)20)17(15)22-11-12-5-8-14(18)9-6-12/h2-10H,11H2,1H3,(H,19,20)/b10-7+

InChI Key

JRQFXKYLOXCVRU-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=C/C(=O)O

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=CC(=O)O

Origin of Product

United States

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